N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated indole moiety, which can significantly influence its chemical and biological properties.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of indole chemistry.
Biology: The compound is used in the study of biological pathways involving indole derivatives, such as tryptophan metabolism.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is the Notum enzyme . Notum is a carboxylesterase that can remove the lipid from Wnt, thereby inactivating it . Wnt is a group of signaling proteins that play crucial roles in cell-to-cell interactions during embryogenesis .
Mode of Action
This compound interacts with Notum by binding to it at two sites . One molecule of the compound binds at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid . The other molecule binds at the edge of the pocket opposite the substrate entrance . This dual binding effectively inhibits Notum, preventing it from removing the lipid from Wnt .
Biochemical Pathways
By inhibiting Notum, this compound upregulates Wnt signaling . Wnt signaling is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals . The upregulation of Wnt signaling can have various downstream effects, depending on the specific cellular context .
Pharmacokinetics
The structural information provided by the high-resolution structures of its complexes with notum could potentially guide the design of potent and brain-accessible drugs .
Result of Action
The inhibition of Notum by this compound and the subsequent upregulation of Wnt signaling can have various molecular and cellular effects . For instance, it could potentially be beneficial in neurodegenerative diseases such as Alzheimer’s disease, where upregulation of Wnt signaling may be beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole. This can be achieved through various methods, such as the fluorination of indole using electrophilic fluorinating agents.
Alkylation: The 5-fluoroindole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Acetylation: The resulting 2-(5-fluoro-1H-indol-3-yl)ethylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted indoles depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]acetamide: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains a methoxy group instead of a fluorine atom, leading to different electronic and steric effects.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide: Contains a chlorine atom, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide makes it unique compared to its analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, which can be advantageous in drug design and development.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLASALUJLTGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351390 | |
Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-01-1 | |
Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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